1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione

CAS No.: 306730-21-2

Cat. No.: VC6966205

Molecular Formula: C15H16F2N2O2

Molecular Weight: 294.302

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306730-21-2 |

|---|---|

| Molecular Formula | C15H16F2N2O2 |

| Molecular Weight | 294.302 |

| IUPAC Name | 1-(2,4-difluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C15H16F2N2O2/c16-10-4-5-12(11(17)8-10)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2 |

| Standard InChI Key | LUACENFGWNBDPJ-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

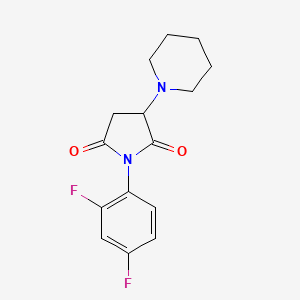

The compound’s IUPAC name, 1-(2,4-difluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione, delineates its core structure: a pyrrolidine-2,5-dione scaffold substituted at the 1-position with a 2,4-difluorophenyl group and at the 3-position with a piperidine ring . The molecular formula is , yielding a molecular weight of 294.30 g/mol . Key structural features include:

-

Pyrrolidine-2,5-dione core: A five-membered lactam ring providing planar rigidity and hydrogen-bonding capacity.

-

2,4-Difluorophenyl group: Introduces electron-withdrawing fluorine atoms at ortho and para positions, enhancing metabolic stability and influencing π-π stacking interactions .

-

Piperidine substituent: A six-membered amine ring likely contributing to solubility and membrane permeability via protonation at physiological pH .

Spectroscopic and Computational Descriptors

The SMILES notation C1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)F)F encodes the connectivity, while the InChIKey LUACENFGWNBDPJ-UHFFFAOYSA-N uniquely identifies the stereochemical configuration . Computational analyses predict:

-

XLogP3-AA: 1.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Topological Polar Surface Area (TPSA): 40.6 Ų, suggesting balanced permeability and solubility .

-

Hydrogen Bond Acceptors/Donors: 5 acceptors and 0 donors, favoring passive diffusion across biological membranes .

Table 1: Physicochemical Properties of 1-(2,4-Difluorophenyl)-3-Piperidinodihydro-1H-Pyrrole-2,5-Dione

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.30 g/mol |

| XLogP3-AA | 1.9 |

| TPSA | 40.6 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

Synthetic Methodologies

General Route for Pyrrole-2,5-Dione Derivatives

While no explicit synthesis protocol exists for this compound, analogous 4-amino-3-chloro-1H-pyrrole-2,5-diones are typically synthesized via nucleophilic substitution of 3,4-dichloro-1H-pyrrole-2,5-diones with primary amines . For example, treatment of 3,4-dichloro-1-(2,3-dichlorophenyl)pyrrole-2,5-dione (1a–d) with amines in ethanol yields target derivatives . Adapting this approach, 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione could arise from:

-

Core Formation: Cyclocondensation of maleic anhydride derivatives with fluorinated anilines.

-

Piperidine Incorporation: Nucleophilic displacement of chloride at the 3-position by piperidine under basic conditions .

Microwave-Assisted Optimization

Recent advances in pyrrole-2,5-dione synthesis emphasize microwave irradiation to enhance reaction efficiency . For instance, 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione was synthesized in 82% yield within 10 minutes using a microwave reactor . Applying similar conditions could streamline production of the title compound, reducing side reactions and improving purity.

Biological Activity and Mechanistic Insights

Membrane Interaction Dynamics

Pyrrole-2,5-diones perturb lipid bilayer membranes, increasing specific conductance and electric capacity . This suggests that 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione might intercalate into membranes, altering fluidity and potentiating cytotoxicity. Such behavior correlates with the antitumor activity observed in analogs like compound 2a (GI₅₀ ≈ 1.0–1.6 × 10⁻⁸ M against colon cancer lines) .

Antioxidant Properties

Certain pyrrole-2,5-diones demonstrate radical-scavenging activity, attributed to the conjugated ene-dione system . While unconfirmed for this derivative, the electron-deficient difluorophenyl group could stabilize radical intermediates, suggesting potential antioxidant utility.

Pharmacokinetic and Toxicological Profile

Absorption and Distribution

With a molecular weight <500 Da and moderate LogP, the compound likely exhibits favorable oral bioavailability. The absence of hydrogen bond donors and low TPSA further support efficient passive diffusion across intestinal epithelia . Piperidine’s basicity (pKa ≈ 11) may promote protonation in acidic environments, enhancing solubility in the stomach.

Metabolism and Excretion

Fluorine atoms resist oxidative metabolism, potentially prolonging half-life. Piperidine rings often undergo cytochrome P450-mediated oxidation, but the electron-withdrawing dione moiety may attenuate this pathway. Predominant excretion routes likely involve renal clearance of glucuronidated metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume